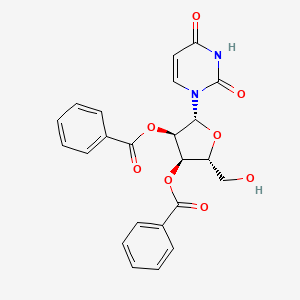

Uridine 2',3'-dibenzoate

Übersicht

Beschreibung

Uridine 2’,3’-dibenzoate is a chemical compound with the molecular formula C23H20N2O8 . It is a derivative of uridine, a pyrimidine nucleoside that plays a critical role in maintaining cellular function and energy metabolism .

Synthesis Analysis

Uridine, a necessary pyrimidine nucleotide for RNA synthesis, can be synthesized de novo in mammals . The biosynthesis of uridine is regulated by the liver and adipose tissues, and the excretion of uridine is mainly achieved via the kidneys or by pyrimidine catabolism in tissues .Molecular Structure Analysis

The molecular structure of Uridine 2’,3’-dibenzoate is complex, with a molecular weight of 452.4 g/mol . The IUPAC name for this compound is [(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate .Chemical Reactions Analysis

Uridine metabolism depends on three stages: de novo synthesis, salvage synthesis pathway and catabolism, and homeostasis, which is tightly relating to glucose homeostasis and lipid and amino acid metabolism . Uridine phosphorylase (UPase) is one of the enzymes that regulate the concentration of uridine .Physical And Chemical Properties Analysis

The physical and chemical properties of Uridine 2’,3’-dibenzoate include a molecular weight of 452.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 8 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Uridine derivatives, including Uridine 2’,3’-dibenzoate, have shown promising results as antimicrobial agents. They have been tested for their effectiveness against various bacterial and fungal strains. The modifications in the uridine structure, such as the addition of benzoate groups, have been found to enhance the antimicrobial capability, particularly against fungal phytopathogens .

Anticancer Activity

These compounds have also been evaluated for their potential as anticancer agents. Studies have indicated that certain uridine derivatives can exhibit antiproliferative activity against cancer cells, such as Ehrlich ascites carcinoma (EAC) cells. The dibenzoate modification on uridine may contribute to this activity by affecting the nucleoside metabolism within cancer cells .

Antiviral Compounds

Research has explored the use of uridine derivatives as antiviral compounds, especially against influenza A virus. The structural modifications in uridine, like 2’,3’-dibenzoate, can interfere with the glycan processing steps during the maturation of viral glycoproteins, thereby inhibiting viral infection .

Cancer Therapy Research

Blocking uridine production or uptake in cancer cells is a potential therapeutic strategy. Uridine 2’,3’-dibenzoate could play a role in this approach by interfering with the nucleoside catabolism pathways, which might help in starving certain types of cancer cells .

Synthesis of Nucleoside Analogs

Uridine 2’,3’-dibenzoate serves as a precursor in the synthesis of various nucleoside analogs. These analogs are crucial in the development of drugs for controlling viral infections and neoplastic diseases due to their ability to mimic natural nucleosides in biological systems .

Wirkmechanismus

Target of Action

Uridine 2’,3’-dibenzoate, also known as 2’,3’-Di-O-Benzoyluridine, is a derivative of uridine, a naturally occurring nucleoside. Uridine interacts with several targets in the body, including U6 snRNA-associated Sm-like protein LSm6 and nucleoside-specific channel-forming protein tsx . These targets play crucial roles in various biological processes, including nucleic acid synthesis and glycogen synthesis .

Mode of Action

The compound’s interaction with its targets results in various changes in cellular processes. For instance, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Biochemical Pathways

Uridine 2’,3’-dibenzoate affects several biochemical pathways. It plays a pivotal role in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues . Additionally, uridine is involved in the pyrimidine metabolism pathway .

Pharmacokinetics

The pharmacokinetics of uridine, the parent compound of Uridine 2’,3’-dibenzoate, has been studied in cancer patients . The nucleoside disappeared from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution was 481±70 ml/kg, and the plasma uridine clearance was calculated to be 1.70±0.42 l/min . These properties may impact the bioavailability of Uridine 2’,3’-dibenzoate.

Result of Action

The action of Uridine 2’,3’-dibenzoate results in various molecular and cellular effects. For instance, uridine promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .

Action Environment

The action, efficacy, and stability of Uridine 2’,3’-dibenzoate can be influenced by various environmental factors. For example, the maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver canonically orchestrates breakdown . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)/t16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFFWKZFQMIXKC-VBSBHUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964662 | |

| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 2',3'-dibenzoate | |

CAS RN |

50408-20-3 | |

| Record name | Uridine, 2′,3′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50408-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 2',3'-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050408203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2',3'-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-methylnicotinamide](/img/structure/B1623826.png)

![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)